5,6,7,8-Tetrahydropteroic Acid
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Overview
Description
5,6,7,8-Tetrahydropteroic acid is a pteroic acid derivative that arises from the formal hydrogenation of the 5,6- and 7,8-double bonds of pteroic acid .
Synthesis Analysis
The synthesis of 5,6,7,8-Tetrahydropteroic Acid involves a multistep process. The key steps include the conversion of 5-deazapteroic acid to its N10-formyl derivative, followed by catalytic hydrogenation of the pyridine ring and subsequent heating in dilute sodium hydroxide .Chemical Reactions Analysis
5,6,7,8-Tetrahydropyrido and related compounds have been used as starting materials for the multi-step synthesis of tetrahydropteroic acid derivatives . The key steps involved the conversion of 5-deazapteroic acid to its N10-formyl derivative followed by catalytic hydrogenation of the pyridine ring and subsequent heating in dilute sodium hydroxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6,7,8-Tetrahydropteroic Acid include a molecular weight of 316.32 g/mol, a density of 1.7±0.1 g/cm³, and a molar refractivity of 79.2±0.5 cm³. It has 9 hydrogen bond acceptors, 7 hydrogen bond donors, and 4 freely rotating bonds .properties
CAS RN |
4299-32-5 |
---|---|
Product Name |
5,6,7,8-Tetrahydropteroic Acid |
Molecular Formula |
C14H16N6O3 |
Molecular Weight |
316.321 |
IUPAC Name |
4-[(2-amino-4-oxo-5,6,7,8-tetrahydro-1H-pteridin-6-yl)methylamino]benzoic acid |
InChI |
InChI=1S/C14H16N6O3/c15-14-19-11-10(12(21)20-14)18-9(6-17-11)5-16-8-3-1-7(2-4-8)13(22)23/h1-4,9,16,18H,5-6H2,(H,22,23)(H4,15,17,19,20,21) |
InChI Key |
OXIZGFYJYJOABB-UHFFFAOYSA-N |
SMILES |
C1C(NC2=C(N1)NC(=NC2=O)N)CNC3=CC=C(C=C3)C(=O)O |
synonyms |
Tetrahydropteroic Acid; p-[[(2-Amino-5,6,7,8-tetrahydro-4-hydroxy-6-pteridinyl)methyl]amino]benzoic Acid; 4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoic Acid; 4-[[(2-Amino-3,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]am |
Origin of Product |
United States |
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